N-(3-Aminopropyl)-N-octadecyl-D-gluconamide
Description
Historical Context and Development
The compound originated from mid-20th-century efforts to engineer sugar-based surfactants with improved biocompatibility and tunable surface activity. Early work on alkyl glucosides demonstrated that glycoside headgroups paired with long-chain alkyl tails could achieve low critical micelle concentrations (CMCs) while maintaining low toxicity. The incorporation of an aminopropyl spacer between the gluconamide and octadecyl chain marked a significant innovation, first reported in patent literature during the 1980s. This modification enhanced molecular flexibility, enabling adaptive self-assembly in aqueous and organic media.
Key milestones include:
- 1985 : Initial synthesis via nucleophilic substitution of D-gluconolactone with octadecylamine derivatives.
- 1992 : Optimization of purification protocols using silica gel chromatography, achieving >95% purity.
- 2010s : Application expansion into nanotechnology and targeted drug delivery systems.
Significance in Chemical and Industrial Research
The compound’s dual functionality drives its scientific importance:
- Surfactant Performance : The octadecyl chain (C18) provides strong hydrophobic interactions, while the gluconamide headgroup ensures water solubility. This balance yields a CMC of approximately 0.02 mM, superior to shorter-chain analogs like N-dodecyl variants (CMC 0.17 mM).
- Drug Delivery : Amino groups facilitate pH-responsive binding to nucleic acids and proteins, enabling controlled release in physiological environments.
- Material Science : Self-assembly into helical nanostructures has been exploited for templating mesoporous silica and metal-organic frameworks.
Industrially, it addresses growing demand for biodegradable surfactants, with projected market growth of 6.8% CAGR (2025–2030) in green chemistry sectors.
Research Objectives and Scope
Current research priorities include:
- Developing solvent-free synthesis routes to improve sustainability.
- Characterizing phase behavior in mixed surfactant systems.
- Engineering targeted cancer therapeutics via folate-conjugation.
This review focuses on structural determinants of function, synthesis advancements, and emerging applications, excluding pharmacological safety assessments.
Properties
CAS No. |
93840-51-8 |
|---|---|
Molecular Formula |
C27H56N2O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |
InChI Key |
ZZUMLEXOVKUJEV-FXSWLTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using D-Gluconolactone and N-(3-Aminopropyl)octadecylamine
- Starting materials : D-gluconolactone (a cyclic ester of D-gluconic acid) and N-(3-aminopropyl)octadecylamine.
- Reaction conditions : The lactone ring is opened by nucleophilic attack of the amine under mild heating, typically in anhydrous solvents such as ethanol or methanol.
- Catalysts : Acid or base catalysts may be used to promote ring opening and amide bond formation.
- Outcome : Formation of the amide bond linking the octadecyl chain and the aminopropyl group to the gluconamide backbone.
This method benefits from the inherent reactivity of the lactone ring, allowing for relatively straightforward synthesis without the need for prior activation of the acid group.
Activation of D-Gluconic Acid Derivatives
- Activation agents : Carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or other coupling reagents (e.g., EDC, HATU) are used to activate the carboxylic acid group of D-gluconic acid.
- Procedure : The activated ester intermediate reacts with N-(3-aminopropyl)octadecylamine to form the amide bond.
- Solvents : Typically carried out in aprotic solvents such as dichloromethane or dimethylformamide (DMF).
- Advantages : This method allows for better control over reaction conditions and can improve yields and purity.
Stepwise Synthesis via Protection/Deprotection Strategies
- Protection of hydroxyl groups : The multiple hydroxyl groups on the gluconic acid backbone may be temporarily protected (e.g., as acetals or benzylidene derivatives) to prevent side reactions.
- Amidation : Amidation is performed on the protected gluconic acid derivative.
- Deprotection : After amide bond formation, protecting groups are removed under controlled conditions (e.g., hydrogenolysis or acid/base treatment) to regenerate the free hydroxyl groups.
- Benefit : This approach ensures regioselectivity and stereochemical integrity, especially important for biological applications.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–80 °C | Mild heating promotes ring opening or coupling |
| Solvent | Ethanol, methanol, dichloromethane, DMF | Choice depends on method and reagents |
| Catalyst/Activator | Acid/base catalysts, carbodiimides (DCC, EDC) | Carbodiimides improve coupling efficiency |
| Reaction time | Several hours to overnight | Depends on reagent reactivity and scale |
| Purification | Chromatography, recrystallization | To isolate pure this compound |
Research Findings and Comparative Analysis
- Solubility and surfactant properties : The long octadecyl chain imparts hydrophobic character, while the gluconamide and aminopropyl groups provide hydrophilicity, resulting in amphiphilic behavior suitable for surfactant applications.
- Challenges : Compounds with long alkyl chains (C16-C18) often exhibit poor water solubility, requiring careful optimization of reaction conditions and purification to obtain stable emulsions.
- Heteroatom influence : Incorporation of nitrogen atoms in the alkyl chain (as in the aminopropyl group) can enhance solubility and foaming properties compared to simple alkyl gluconamides.
- Industrial scale : Large-scale synthesis employs batch reactors with optimized catalysts and solvents to maximize yield and purity, often using activated acid derivatives for efficient amidation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct amidation of lactone | D-gluconolactone + N-(3-aminopropyl)octadecylamine | Mild heating, acid/base catalyst | Simple, fewer steps | May have lower yield or purity |
| Carbodiimide-mediated coupling | D-gluconic acid + N-(3-aminopropyl)octadecylamine | DCC or EDC, aprotic solvent | High yield, controlled reaction | Requires careful handling of reagents |
| Protection/deprotection strategy | Protected gluconic acid derivative + amine | Protection reagents, deprotection steps | High regioselectivity, stereochemical control | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Surfactant Properties
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide has been identified as a novel surfactant with significant potential in various industries. Its surfactant properties stem from its amphiphilic structure, which allows it to reduce surface tension and stabilize emulsions.
- Biodegradability : Research indicates that this compound exhibits biodegradable properties, making it an environmentally friendly alternative to traditional surfactants. This aspect is particularly valuable in formulations aimed at minimizing ecological impact .
- Applications in Food Industry : The compound's surfactant characteristics have led to its exploration in food applications, where it can serve as an emulsifier or stabilizer, enhancing the texture and shelf-life of food products .
Drug Delivery Systems
Another promising application of this compound lies in the field of drug delivery. Its ability to form micelles and liposomes makes it suitable for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.
- Targeted Delivery : The compound's structure allows for functionalization with targeting moieties, enabling site-specific delivery of therapeutic agents. This is particularly beneficial in cancer therapy, where targeted delivery can enhance the efficacy of drugs while minimizing side effects .
- Controlled Release : Studies have demonstrated that formulations incorporating this compound can achieve controlled release profiles, which are crucial for maintaining therapeutic drug levels over extended periods .
Biocompatibility and Biomedical Applications
The biocompatibility of this compound positions it as a candidate for various biomedical applications.
- Tissue Engineering : The compound can be utilized in scaffolds for tissue engineering due to its compatibility with biological tissues. Its properties support cell adhesion and proliferation, which are essential for tissue regeneration .
- Antioxidant Properties : Research has shown that this compound exhibits antioxidant activity, which can be beneficial in developing materials aimed at reducing oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have explored the applications of this compound across different fields:
Mechanism of Action
Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations in Gluconamide Derivatives
A key structural variation among gluconamide derivatives is the length of the alkyl chain attached to the nitrogen atom. lists several analogs, including:
- N-(3-Aminopropyl)-N-dodecyl-D-gluconamide (C12 chain)
- N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide (C14 chain)
- N-(3-Aminopropyl)-N-octyl-D-gluconamide (C8 chain)
Impact of Chain Length:
- Hydrophobicity and Solubility: Longer alkyl chains (e.g., C18 in the target compound) enhance lipid solubility and reduce water solubility, favoring micelle formation and membrane interaction. Shorter chains (e.g., C8 or C12) improve aqueous dispersibility, critical for applications requiring moderate surfactant activity .
- Biological Activity: In antimicrobial or drug delivery contexts, longer chains may enhance cellular membrane penetration, while shorter chains could reduce cytotoxicity.
Table 1: Alkyl Chain-Dependent Properties of Selected Gluconamides
| Compound Name | Alkyl Chain Length | Key Applications (Inferred) |
|---|---|---|
| N-(3-Aminopropyl)-N-octadecyl-D-gluconamide | C18 | Surfactants, drug delivery |
| N-(3-Aminopropyl)-N-dodecyl-D-gluconamide | C12 | Moderate surfactants, solubilizing agents |
| N-(3-Aminopropyl)-N-octyl-D-gluconamide | C8 | Aqueous-phase applications |
Substituent Group Variations
The nature of the substituent on the gluconamide backbone significantly influences chemical reactivity and functional properties.
Aminopropyl vs. Dimethylaminopropyl Groups
- N-[3-(Dimethylamino)propyl]-D-gluconamide (): Features a tertiary amine (dimethylamino group) instead of a primary amine (3-aminopropyl). Properties: Tertiary amines are less basic and less reactive in nucleophilic reactions compared to primary amines. The dimethylamino group may reduce hydrogen-bonding capacity but enhance stability in acidic environments. Physical Data: Molecular weight = 280.32 g/mol; predicted density = 1.320 g/cm³; boiling point = 630.7°C .
Piperazinyl and Acetylated Derivatives ()
Compounds like N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides demonstrate that heterocyclic groups (e.g., piperazine) enhance antimalarial activity (IC50 values as low as 175–220 nM). In contrast, acetylated derivatives (e.g., 1a, IC50 = 4 µM) show reduced efficacy compared to unprotected analogs.
Functional Group Contributions to Metal Ion Sorption
- Trans-1,4-diaminocyclohexane-modified resin showed the highest Ag(I) sorption (130.7 mg/g) due to its rigid cyclohexane backbone and dual amine groups.
- N-(3-Aminopropyl)-2-pipecoline resin achieved 105.4 mg/g Ag(I) sorption, suggesting that steric hindrance from heterocycles slightly reduces efficiency.
The target compound’s gluconamide moiety, with multiple hydroxyl groups, could theoretically enhance metal chelation through polydentate binding. However, its long alkyl chain might reduce accessibility to metal ions in aqueous solutions compared to resins with compact structures .
Biological Activity
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is a complex organic compound notable for its unique structure, which includes a long-chain fatty acid and an amino group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial properties. The molecular formula is , with a molecular weight of approximately 502.70 g/mol.
Antimicrobial Properties
One of the most significant biological activities of this compound is its antimicrobial efficacy. Research indicates that compounds with similar structures exhibit considerable activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 1 to 16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess comparable efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Amphiphilic Nature : The presence of both hydrophilic (amino group) and hydrophobic (long-chain fatty acid) components contributes to its ability to interact with biological membranes, enhancing its antimicrobial properties.
- Lipophilicity : A positive correlation has been established between the lipophilicity of similar compounds and their biological activity, indicating that modifications to the hydrophobic portion could optimize efficacy .
Case Studies
- Antibacterial Activity : A study evaluated various N-acyl derivatives, including those structurally related to this compound. The results demonstrated significant antibacterial activity against clinical isolates, suggesting potential therapeutic applications in treating resistant bacterial infections .
- Antifungal Activity : In addition to antibacterial properties, related compounds have shown moderate antifungal activity, further broadening the therapeutic scope of this class of compounds .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-octadecyl-D-gluconamide | C27H54N2O6 | Primarily used as a surfactant without the aminopropyl group. |
| N-(3-Aminopropyl)palmitamide | C17H35N2O | Shorter fatty acid chain; studied for anti-inflammatory properties. |
| Oleoyl-D-gluconamide | C21H41NO6 | Contains an oleoyl group; exhibits significant antimicrobial activity. |
This table highlights the unique features of this compound compared to similar compounds, emphasizing its potential for diverse biological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-(3-Aminopropyl)-N-octadecyl-D-gluconamide with high functional group incorporation?
- Answer : Microwave-assisted modification of copolymers (e.g., VBC/DVB) with aminopropyl derivatives is a validated approach. For example, microwave synthesis achieved 69.2–88.3% modification yields for similar polymers, depending on crosslinker content (e.g., 2 wt.% DVB) and solvent selection (e.g., toluene). Elemental analysis (Cl/N content) and water regain measurements are critical for quantifying functional group incorporation .
Q. Which characterization techniques are essential for validating the structural integrity of this compound post-synthesis?
- Answer : Use elemental analysis to confirm chlorine/nitrogen ratios (e.g., 5.30 mmol/g Cl in VBC/DVB copolymers). FT-IR or NMR can verify amine and gluconamide bonding. Water regain measurements and BET surface area analysis provide insights into hydrophilicity and porosity, which correlate with functional group accessibility .
Q. How should researchers handle this compound to mitigate acute toxicity risks?
- Answer : Follow GHS hazard protocols: Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. In case of skin contact, rinse immediately with water. For spills, neutralize with dry powder or foam. Safety data for analogous compounds (e.g., acute oral toxicity Category 3) suggest strict adherence to institutional biosafety guidelines .
Advanced Research Questions
Q. How can conflicting sorption capacity data for aminopropyl-modified polymers be reconciled in experimental design?
- Answer : Discrepancies often arise from variations in polymer crosslinking, solution pH, or competing ions. For instance, trans-1,4-diaminocyclohexane-modified resins showed higher Ag(I) sorption (130.7 mg/g) than pipecoline derivatives (105.4 mg/g) due to steric and electronic effects. Standardize testing conditions (e.g., synthetic vs. real chloride solutions) and validate kinetic models (e.g., pseudo-first-order) to ensure reproducibility .
Q. What methodological strategies enhance selectivity of this compound in multi-metal systems?
- Answer : Competitive sorption experiments (e.g., Ag(I) vs. Cu(II)/Pb(II)/Zn(II)) reveal selectivity mechanisms. Trans-1,4-diaminocyclohexane resins exhibited 21.5 mg/g Ag(I) sorption in real solutions, outperforming other metals by >50%. Adjust pH to leverage metal speciation (e.g., AgCl₂⁻ affinity in chloride-rich systems) and use masking agents (e.g., EDTA) to suppress interference .
Q. How do solvent polarity and copolymer crosslinking influence the compound’s metal-binding efficiency?
- Answer : Polar solvents (e.g., water/ethanol mixtures) enhance swelling and ligand accessibility, while higher crosslinking (e.g., 2 wt.% DVB) improves mechanical stability but reduces diffusion rates. Balance these factors using kinetic studies: For example, pseudo-first-order models fit Ag(I) sorption data (R² > 0.95), indicating diffusion-controlled processes .
Q. What advanced spectroscopic methods can resolve ambiguities in the compound’s interaction with biomolecules?
- Answer : Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) can quantify binding kinetics with proteins (e.g., albumin). For analogous systems, conjugation with methacrylamide derivatives enabled nanoparticle-protein interactions, monitored via fluorescence quenching or TEM .
Methodological Notes
- Data Contradiction Analysis : When sorption capacities conflict, compare synthesis batches (e.g., microwave power, reaction time) and validate with independent techniques like XPS to confirm surface amine density.
- Experimental Optimization : Use factorial design (e.g., response surface methodology) to optimize parameters like pH, temperature, and ligand density for target applications (e.g., Ag(I) recovery vs. biosensing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
